REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[N:4]([C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=2)[N:3]=1.BrC1C=C(C(NC2C(C(NC(C)C)=O)=CC([Cl:38])=CC=2C)=O)N(C2C(Cl)=CC=CN=2)N=1.BrC1C=C(C(NC2C(C(NC)=O)=CC(Cl)=CC=2C)=O)N(C2C(Cl)=CC=CN=2)N=1>>[Cl:38][C:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[N:4]([C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=2)[N:3]=1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
BrC1=NN(C(=C1)C(=O)O)C1=NC=CC=C1Cl
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Name
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3-bromo-N-[4-chloro-2-methyl-6-[[(1-methylethyl)amino]carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1C(=O)NC(C)C)Cl)C)C1=NC=CC=C1Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1C(=O)NC)Cl)C)C1=NC=CC=C1Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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ClC1=NN(C(=C1)C(=O)O)C1=NC=CC=C1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |